3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O . It has a molecular weight of 253.02 g/mol . The compound is also known by other names such as 3-BROMO-5-TRIFLUOROMETHYLBENZALDEHYDE .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H . This indicates the specific arrangement of atoms in the molecule. The compound has a bromine atom at the 3rd position, a trifluoromethyl group at the 5th position, and an aldehyde group attached to the benzene ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 253.02 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 192 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not available in the literature I retrieved .Scientific Research Applications
Synthesis and Copolymerization
One study explores the synthesis and copolymerization of novel trisubstituted ethylenes, including those derived from ring-substituted benzaldehydes, which are closely related to the structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde. These compounds were copolymerized with styrene, indicating the potential of such benzaldehydes in developing new polymeric materials with specific properties such as enhanced thermal stability (Kharas et al., 2016).
Directing Groups in Catalysis
Another significant application involves the use of related compounds as transient directing groups in catalytic processes. For instance, a study found that 2-Fluoro-5-(trifluoromethyl)aniline served as an effective monodentate transient directing group, enabling Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process showcases the potential utility of fluorinated compounds in facilitating selective and efficient synthetic transformations, which could extend to derivatives like this compound (Wu et al., 2021).
Material Science and Chemical Synthesis
The research also touches on the functionalization of halogenated pyridines, a process that might be analogous to reactions involving this compound, demonstrating its potential in synthesizing carboxylic acids from halogenated compounds. Such methodologies could be applicable in synthesizing various organic molecules, including pharmaceuticals and agrochemicals (Cottet et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with the respiratory system .
Mode of Action
It’s important to note that the mode of action can vary depending on the biological context and the specific targets involved .
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGIBLLFFOZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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